molecular formula C25H32N2O3S2 B11373941 N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B11373941
M. Wt: 472.7 g/mol
InChI Key: HEPGYUGWUYCOCE-UHFFFAOYSA-N
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Description

“N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” is a synthetic organic compound that features a complex molecular structure It contains a cyclohexylsulfanyl group, an isopropyl-substituted dibenzo thiazinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” can be approached through a multi-step organic synthesis process:

    Formation of the Dibenzo Thiazinone Ring: The dibenzo thiazinone ring can be synthesized through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Attachment of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be attached through a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Studies on its interaction with biological macromolecules could provide insights into its mechanism of action.

Industry

    Chemical Industry: Potential use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism by which “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “N-[2-(Cyclohexylsulfanyl)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H32N2O3S2

Molecular Weight

472.7 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C25H32N2O3S2/c1-18(2)19-12-13-23-22(16-19)21-10-6-7-11-24(21)32(29,30)27(23)17-25(28)26-14-15-31-20-8-4-3-5-9-20/h6-7,10-13,16,18,20H,3-5,8-9,14-15,17H2,1-2H3,(H,26,28)

InChI Key

HEPGYUGWUYCOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSC4CCCCC4

Origin of Product

United States

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